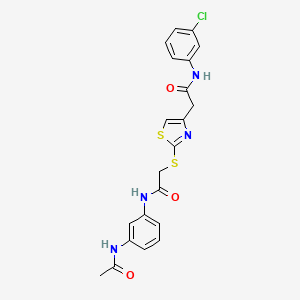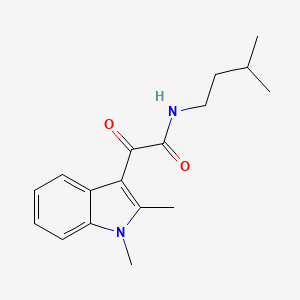
2-(1,2-dimethyl-1H-indol-3-yl)-N-isopentyl-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N-isopentyl-2-oxoacetamide” is a derivative of indole, which is a heterocyclic compound . Indoles are important structures in biochemistry and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of the indole ring, the dimethyl groups, and the isopentyl-2-oxoacetamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the indole ring, the dimethyl groups, and the isopentyl-2-oxoacetamide group .Aplicaciones Científicas De Investigación
Pharmacological Applications
- Cannabinoid Receptor Type 2 Ligands : A study presented the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides, highlighting a derivative as a potent and selective ligand for the cannabinoid receptor type 2 (CB2) with significant affinity, suggesting potential for therapeutic applications in conditions modulated by CB2 activity (Moldovan et al., 2017).
Chemical Synthesis and Characterization
- Novel Synthesis of Indole Derivatives : Research on the synthesis of heterocyclic compounds has led to innovative approaches for creating indole derivatives through intramolecular nucleophilic aromatic substitution, showcasing the versatility of indole-based compounds in synthetic chemistry (Kametani et al., 1981).
Biological Evaluation
- Antifungal Agents : A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, highlighting their potential in developing new treatments for fungal infections (Bardiot et al., 2015).
- Antimicrobial Agents : Research into the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides demonstrated promising antibacterial and antifungal activities, suggesting the potential for these compounds in addressing various pathogenic microorganisms (Debnath & Ganguly, 2015).
Modulation of Serotonin Receptors
- Serotonin Receptor Modulators : A study on marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines as modulators of serotonin receptors provided insight into the role of halogenation, particularly bromine, in enhancing the interaction with serotonin receptors, underlining the importance of structural modification in developing compounds with potential antidepressant or sedative properties (Ibrahim et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)9-10-18-17(21)16(20)15-12(3)19(4)14-8-6-5-7-13(14)15/h5-8,11H,9-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTQHFIJLYVJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2748763.png)
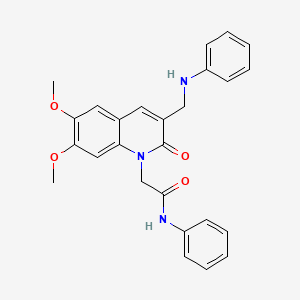
![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)
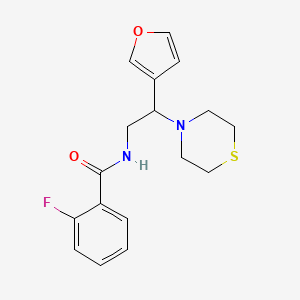
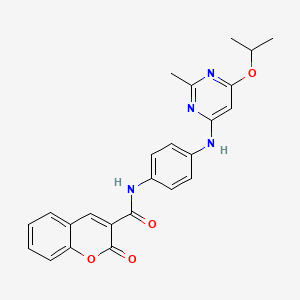
![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)
![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)

![4-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2748778.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2748779.png)
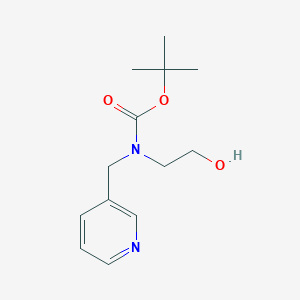
![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)
